3-Formylthiophene-2-sulfonyl chloride
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Overview
Description
3-Formylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClO3S2 and a molecular weight of 210.66 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is characterized by the presence of a formyl group (-CHO) at the third position and a sulfonyl chloride group (-SO2Cl) at the second position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formylthiophene-2-sulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonation of 3-formylthiophene using chlorosulfonic acid (HSO3Cl) in the presence of phosphorus pentachloride (PCl5) . The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using similar reagents and conditions as those employed in laboratory synthesis. The scalability of the reaction and the availability of raw materials make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Formylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be readily displaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Substitution: The formyl group on the thiophene ring can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions to achieve the desired substitution.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and thioethers.
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of 3-formylthiophene.
Scientific Research Applications
3-Formylthiophene-2-sulfonyl chloride has found applications in various fields of scientific research:
Mechanism of Action
The mechanism of action of 3-formylthiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The formyl group can also participate in various chemical reactions, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: Lacks the formyl group, making it less versatile in certain synthetic applications.
Thiophene-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, leading to different reactivity and applications.
Uniqueness
3-Formylthiophene-2-sulfonyl chloride is unique due to the presence of both a formyl group and a sulfonyl chloride group on the thiophene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-formylthiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO3S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGXZMYVZIGGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-97-2 |
Source
|
Record name | 3-formylthiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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